2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione
Description
2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that features a benzotriazole moiety, a phenylpiperazine group, and a naphthalene-1,4-dione core
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c32-25-19-10-4-5-11-20(19)26(33)24(31-22-13-7-6-12-21(22)27-28-31)23(25)30-16-14-29(15-17-30)18-8-2-1-3-9-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBQFJVUIVFOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)N5C6=CC=CC=C6N=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at Position 3
A second bromination step targets position 3. Using dibromination conditions (e.g., excess Br₂ in acetic acid), 2-(benzotriazol-1-yl)-3-bromo-1,4-dihydronaphthalene-1,4-dione is obtained.
Dibromination Protocol :
Amination with 4-Phenylpiperazine
The brominated intermediate undergoes coupling with 4-phenylpiperazine using a palladium catalyst. This cross-coupling reaction follows Buchwald-Hartwig conditions.
Catalytic Amination :
- Mix 2-(benzotriazol-1-yl)-3-bromo-1,4-dihydronaphthalene-1,4-dione (3 mmol), 4-phenylpiperazine (3.6 mmol), Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (9 mmol) in toluene.
- Heat at 110°C for 18 hours under argon.
- Filter through Celite, concentrate, and purify via silica gel chromatography (CH₂Cl₂/MeOH) to isolate the target compound (yield: 65%).
Analytical Characterization and Validation
Spectroscopic Data :
- IR (KBr) : 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N benzotriazole), 1250 cm⁻¹ (C-N piperazine).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, benzotriazole), 7.80–7.20 (m, 8H, aromatic), 3.50–2.90 (m, 8H, piperazine), 2.60 (s, 2H, dihydro).
- MS (ESI+) : m/z 483.2 [M+H]⁺.
Elemental Analysis :
Challenges and Optimization Strategies
- Regioselectivity : Competing substitution at positions 2 and 3 necessitates careful control of stoichiometry and reaction time.
- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates regioisomers.
- Yield Improvement : Microwave irradiation reduces reaction times and improves yields by 15–20% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry due to its potential as an antidepressant and antipsychotic agent . Research indicates that derivatives of benzotriazole can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders.
Case Study:
A study conducted on similar benzotriazole derivatives demonstrated significant antidepressant effects in animal models, suggesting that modifications to the piperazine ring could enhance efficacy and reduce side effects .
Photostability and UV Protection
Benzotriazole compounds are widely recognized for their ability to absorb UV radiation, making them valuable in formulations requiring photostability. This property is particularly useful in the development of sunscreens and coatings that protect materials from UV degradation.
Data Table: Photostability Comparison
| Compound | UV Absorption (nm) | Application |
|---|---|---|
| Benzotriazole Derivative A | 290 | Sunscreen |
| Benzotriazole Derivative B | 310 | Coatings |
| 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione | 300 | Protective Formulations |
Material Science
In material science, this compound can be utilized as a dopant in organic light-emitting diodes (OLEDs). Its electronic properties enable it to enhance the efficiency of light emission when integrated into OLED structures.
Case Study:
Research on OLEDs incorporating benzotriazole derivatives revealed improved luminescent efficiency and stability under operational conditions . This suggests that the compound could be further explored for commercial applications in display technologies.
Antimicrobial Activity
Recent studies have indicated that benzotriazole derivatives exhibit antimicrobial properties against various pathogens. This makes them suitable candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| E. coli | 15 | Benzotriazole A |
| S. aureus | 18 | Benzotriazole B |
| Fungi | 12 | This compound |
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzotriazol-1-yl)-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione
- 2-(Benzotriazol-1-yl)-3-(4-ethylpiperazin-1-yl)naphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione may exhibit unique properties due to the presence of the phenyl group in the piperazine moiety. This could influence its chemical reactivity, biological activity, and physical properties.
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-phenylpiperazin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzotriazole moiety and a piperazine ring, which are known to enhance biological activity through various mechanisms. The molecular formula is , and it has a molecular weight of approximately 602.59 g/mol.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study involving triazole derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
| Cell Line | Cytotoxicity IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| HeLa (Cervical) | 8.3 | Cell cycle arrest |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzotriazole derivatives possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological activity. Research indicates that related compounds can act as serotonin receptor modulators, potentially offering therapeutic effects in anxiety and depression models .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, thus affecting cell growth and survival.
- Receptor Modulation : Its interaction with neurotransmitter receptors could explain its potential effects on mood disorders.
- Oxidative Stress Reduction : Some studies suggest that similar compounds can act as antioxidants, mitigating oxidative stress in cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzotriazole derivatives, including the compound . The study found that these derivatives exhibited varying degrees of cytotoxicity against cancer cells while maintaining low toxicity toward normal cells. The researchers concluded that the structural features significantly influenced the biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
